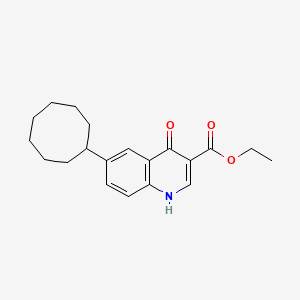
Ethyl 6-cyclooctyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-cyclooctyl-4-hydroxyquinoline-3-carboxylate: is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core, a cyclooctyl group, and an ethyl ester functional group, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-cyclooctyl-4-hydroxyquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-cyclooctyl-4-hydroxyquinoline-3-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions: Ethyl 6-cyclooctyl-4-hydroxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Hydrolysis using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: 6-cyclooctyl-4-hydroxyquinoline-3-carboxylic acid.
科学研究应用
Chemistry: Ethyl 6-cyclooctyl-4-hydroxyquinoline-3-carboxylate is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its quinoline core is of particular interest due to its presence in many biologically active molecules.
Medicine: Potential applications in medicine include the development of new drugs targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its pharmacological properties.
Industry: In the industrial sector, ethyl 6-cyclooctyl-4-hydroxyquinoline-3-carboxylate can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings.
作用机制
The mechanism of action of ethyl 6-cyclooctyl-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can interact with enzymes or receptors, potentially inhibiting their activity. The cyclooctyl group may enhance the compound’s binding affinity and specificity, while the ethyl ester group can influence its solubility and bioavailability.
相似化合物的比较
- 4-Hydroxyquinoline-3-carboxylic acid ethyl ester
- Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 6-Ethyl-4-hydroxyquinoline
Uniqueness: Ethyl 6-cyclooctyl-4-hydroxyquinoline-3-carboxylate stands out due to its cyclooctyl group, which is not commonly found in similar compounds. This unique structural feature can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
55522-58-2 |
|---|---|
分子式 |
C20H25NO3 |
分子量 |
327.4 g/mol |
IUPAC 名称 |
ethyl 6-cyclooctyl-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H25NO3/c1-2-24-20(23)17-13-21-18-11-10-15(12-16(18)19(17)22)14-8-6-4-3-5-7-9-14/h10-14H,2-9H2,1H3,(H,21,22) |
InChI 键 |
OXXPTDVUBAWHJO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C3CCCCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


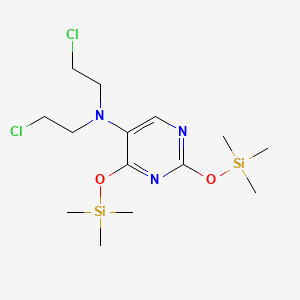
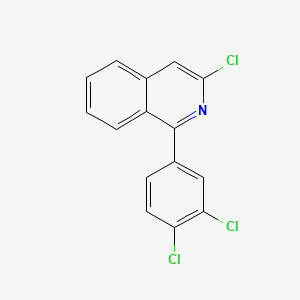
![Rel-(1S,2R,4R)-4-(7-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B12906099.png)
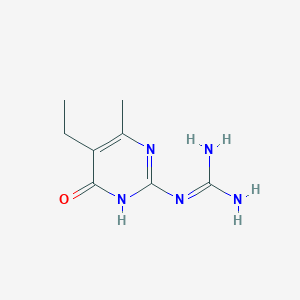
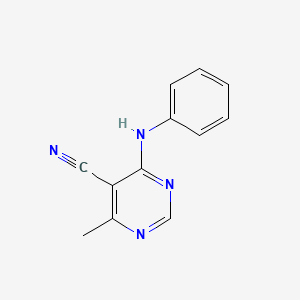
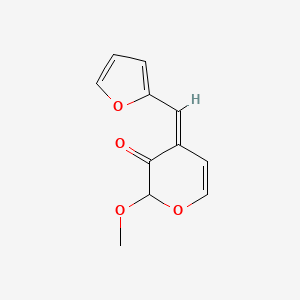
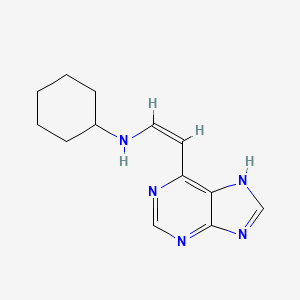
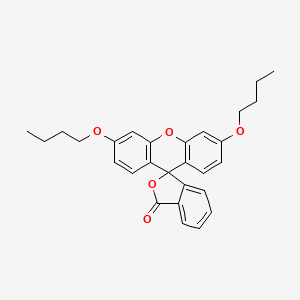
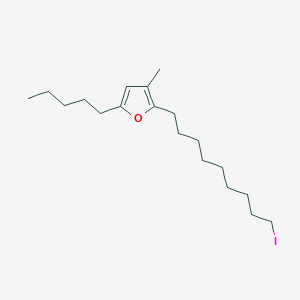
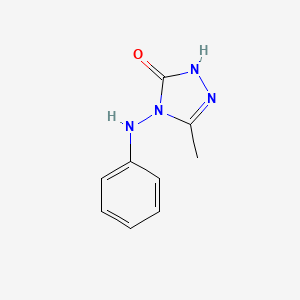
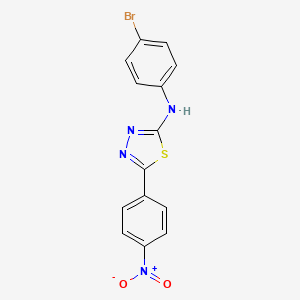
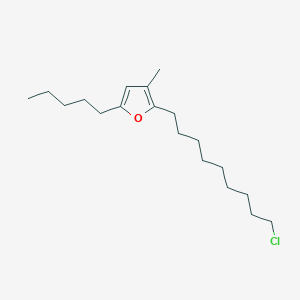
![6-(4-Chlorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12906183.png)

